Biotin-PEG3-SS-azide

Description

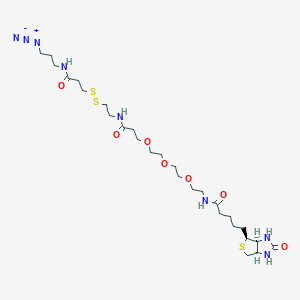

Structure

2D Structure

Properties

Molecular Formula |

C27H48N8O7S3 |

|---|---|

Molecular Weight |

692.9 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[2-[[3-(3-azidopropylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C27H48N8O7S3/c28-35-32-9-3-8-29-25(38)7-18-44-45-19-11-31-24(37)6-12-40-14-16-42-17-15-41-13-10-30-23(36)5-2-1-4-22-26-21(20-43-22)33-27(39)34-26/h21-22,26H,1-20H2,(H,29,38)(H,30,36)(H,31,37)(H2,33,34,39)/t21-,22-,26-/m0/s1 |

InChI Key |

FVMIKTRZXCSAEY-MCEYFSPLSA-N |

Appearance |

Solid powder |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Biotin-PEG3-SS-azide |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Cleavable Biotinylation Reagents: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences. The exceptionally strong and specific interaction between biotin (Vitamin H) and avidin or streptavidin (K_d_ ≈ 10⁻¹⁴ M) enables a wide array of applications, including affinity purification, immunoassay development, and cellular imaging.[1] However, the quasi-irreversible nature of this interaction can be a significant drawback when the recovery of the target molecule in its native, unmodified state is desired. Cleavable biotinylation reagents elegantly overcome this limitation by incorporating a labile linker between the biotin moiety and the reactive group. This allows for the gentle and efficient release of the biotinylated molecule from its streptavidin-bound state under specific conditions, thereby preserving its biological activity and integrity for downstream applications.

This technical guide provides a comprehensive overview of the core properties of various classes of cleavable biotinylation reagents. It includes detailed quantitative data, step-by-step experimental protocols for key applications, and visual representations of experimental workflows to aid researchers in selecting and utilizing these powerful tools.

Core Properties of Cleavable Biotinylation Reagents

Cleavable biotinylation reagents are generally composed of three key components: a biotin molecule, a cleavable spacer arm, and a reactive group that targets a specific functional group on the molecule of interest. The choice of a particular reagent depends on several factors, including the nature of the target molecule, the desired cleavage conditions, and the requirements of the downstream application. The following tables summarize the quantitative properties of the major classes of cleavable biotinylation reagents.

Table 1: Disulfide (Thiol) Cleavable Biotinylation Reagents

These reagents feature a disulfide bond within the spacer arm, which can be readily cleaved by reducing agents such as dithiothreitol (DTT), 2-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP).[2]

| Reagent Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Group | Solubility | Membrane Permeability | Cleavage Conditions |

| NHS-SS-Biotin | 504.65 | 24.3 | NHS Ester (amines) | DMSO, DMF | Permeable | 50 mM DTT or BME at RT for 2h or 50°C for 30 min; TCEP at RT for 10 min[3] |

| Sulfo-NHS-SS-Biotin | 606.69 | 24.3 | Sulfo-NHS Ester (amines) | Water (~10 mM) | Impermeable | 50 mM DTT at RT for 2h or 50°C for 30 min[4][5] |

| NHS-SS-PEG4-Biotin | 751.94 | 37.9 | NHS Ester (amines) | DMSO, DMF | Permeable | 50 mM DTT at RT for 2h or 50°C for 30 min |

| Disulfide Biotin Alkyne | Varies | Varies | Alkyne (azides) | Varies | Varies | 50 mM DTT, 10 mM BME, or 1% Sodium Borohydride |

Table 2: Photocleavable (PC) Biotinylation Reagents

These reagents incorporate a photolabile linker, typically containing a nitrobenzyl group, which can be cleaved upon exposure to UV light of a specific wavelength.

| Reagent Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Group | Solubility | Membrane Permeability | Cleavage Conditions |

| PC-Biotin-NHS Ester | 840.89 | Varies | NHS Ester (amines) | DMSO, DMF, DCM, THF, Chloroform | Varies | ~350-365 nm UV light for 5-25 min |

| PC Biotin-PEG3-NHS Carbonate Ester | 840.9 | Varies | NHS Carbonate Ester (amines) | Water, DMSO, DCM, DMF | Varies | 365 nm UV light (1-5 mW/cm²) for 5-25 min (>90% cleavage) |

| dUTP-PC-Biotin | Varies | Varies | dUTP (for DNA labeling) | Aqueous buffers | Impermeable | ~300-350 nm UV light |

Table 3: Acid-Cleavable Biotinylation Reagents

These reagents possess linkers that are susceptible to cleavage under acidic conditions.

| Reagent Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Group | Solubility | Membrane Permeability | Cleavage Conditions |

| DADPS Biotin Azide | ~882.25 | Varies | Azide (alkynes) | DMSO, DMF, THF, DCM, Chloroform | Varies | 5-10% Formic Acid for 30 min |

| DADPS Biotin Alkyne | 827.12 | Varies | Alkyne (azides) | DMSO, DMF, THF, DCM, Chloroform | Varies | 10% Formic Acid for 30 min |

Table 4: Base/Hydrazine-Cleavable Biotinylation Reagents

These reagents are designed with linkers that can be cleaved under basic conditions or by treatment with hydrazine.

| Reagent Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Group | Solubility | Membrane Permeability | Cleavage Conditions |

| Dde Biotin Azide | Varies | Varies | Azide (alkynes) | Varies | Varies | 2% aqueous hydrazine |

| Dde Biotin Azide Plus | 834.1 | Varies | Azide (alkynes) | Varies | Varies | 2% aqueous hydrazine |

| RevAmine Biotin | Varies | Varies | NHS Ester (amines) | Varies | Varies | pH ≈ 8-9 (e.g., 100 mM ammonium bicarbonate) |

Table 5: Diazo-Cleavable Biotinylation Reagents

These reagents contain a diazo linkage that can be cleaved under mild reducing conditions.

| Reagent Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Group | Solubility | Membrane Permeability | Cleavage Conditions |

| Diazo Biotin Azide | 711.83 | Varies | Azide (alkynes) | DMSO, DMF | Varies | 25 mM Sodium Dithionite |

| Diazo Biotin Alkyne | 795.54 | Varies | Alkyne (azides) | DMSO, DMF | Varies | 25 mM Sodium Dithionite |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing cleavable biotinylation reagents.

Protocol 1: Cell Surface Protein Biotinylation and Affinity Purification using Sulfo-NHS-SS-Biotin

This protocol describes the labeling of cell surface proteins on live cells, followed by their isolation and purification.

Materials:

-

Adherent mammalian cells (e.g., HEK293)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Sulfo-NHS-SS-Biotin

-

Quenching Buffer (e.g., 100 mM glycine in PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

-

Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., 50 mM DTT in PBS)

-

SDS-PAGE sample buffer

Procedure:

-

Culture cells to confluency in an appropriate vessel (e.g., 10 cm dish).

-

Wash the cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.

-

Prepare a fresh solution of Sulfo-NHS-SS-Biotin in ice-cold PBS at a concentration of 0.5 mg/mL.

-

Add the Sulfo-NHS-SS-Biotin solution to the cells, ensuring the cell monolayer is completely covered.

-

Incubate on ice for 30 minutes with gentle rocking to label the cell surface proteins.

-

Aspirate the biotinylation solution and wash the cells three times with ice-cold Quenching Buffer to stop the reaction.

-

Lyse the cells by adding ice-cold Lysis Buffer and scraping the cells.

-

Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Incubate the cleared lysate with pre-washed streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation to capture the biotinylated proteins.

-

Pellet the beads by centrifugation and wash them three to five times with Wash Buffer.

-

To elute the captured proteins, resuspend the beads in Elution Buffer and incubate at 37-50°C for 30-60 minutes.

-

Pellet the beads and collect the supernatant containing the eluted proteins.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting or prepare for mass spectrometry analysis.

Protocol 2: Proximity-Dependent Biotinylation using TurboID and Cleavable Biotin for Mass Spectrometry

This protocol outlines the workflow for identifying protein-protein interactions and proximal proteins using the TurboID enzyme in conjunction with a cleavable biotin analog.

Materials:

-

Cells expressing a protein of interest fused to TurboID.

-

Cell culture medium.

-

Biotin or a cleavable biotin analog (e.g., a thiol-cleavable biotin).

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Streptavidin magnetic beads.

-

Wash Buffers (e.g., a series of buffers with varying salt and detergent concentrations).

-

Elution Buffer (containing the appropriate cleavage agent, e.g., DTT for thiol-cleavable biotin).

-

Reagents for protein digestion (e.g., trypsin).

-

Reagents for mass spectrometry analysis.

Procedure:

-

Culture the cells expressing the TurboID-fusion protein.

-

Add biotin or a cleavable biotin analog to the culture medium and incubate for a short period (e.g., 10-30 minutes) to allow for proximity labeling.

-

Wash the cells with PBS to remove excess biotin.

-

Lyse the cells in Lysis Buffer and clarify the lysate by centrifugation.

-

Incubate the cleared lysate with streptavidin magnetic beads to enrich for biotinylated proteins.

-

Wash the beads extensively with a series of Wash Buffers to remove non-specifically bound proteins.

-

Elute the captured proteins by incubating the beads in Elution Buffer containing the appropriate cleavage agent.

-

Process the eluted proteins for mass spectrometry analysis. This typically involves reduction, alkylation, and tryptic digestion of the proteins.

-

Analyze the resulting peptides by LC-MS/MS to identify the biotinylated proteins.

Protocol 3: Photocleavable Biotinylation of Nucleic Acids

This protocol describes the labeling of nucleic acids with a photocleavable biotin reagent for subsequent purification.

Materials:

-

Purified DNA or RNA sample.

-

Photocleavable biotinylation reagent with a reactive group suitable for nucleic acids (e.g., Psoralen-PC-Biotin or a PC-biotin phosphoramidite for oligonucleotide synthesis).

-

Reaction buffer appropriate for the chosen reagent.

-

Streptavidin-coated magnetic beads.

-

Binding/Wash Buffer (e.g., B&W buffer).

-

UV lamp (300-365 nm).

-

Elution buffer (e.g., nuclease-free water).

Procedure:

-

Perform the biotinylation reaction according to the manufacturer's instructions for the specific photocleavable biotin reagent. For psoralen-based reagents, this involves incubation of the nucleic acid with the reagent followed by UV irradiation to form a covalent bond.

-

Purify the biotinylated nucleic acid from the excess reagent using a suitable method (e.g., ethanol precipitation or a spin column).

-

Incubate the biotinylated nucleic acid with streptavidin-coated magnetic beads in Binding/Wash Buffer to allow for capture.

-

Wash the beads several times with Binding/Wash Buffer to remove non-biotinylated molecules.

-

Resuspend the beads in a small volume of nuclease-free water or a low-salt buffer.

-

Irradiate the bead suspension with a UV lamp (300-365 nm) for 5-15 minutes on ice to cleave the biotin tag.

-

Separate the beads using a magnet and collect the supernatant containing the released, unmodified nucleic acid.

Visualizations of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate common experimental workflows that utilize cleavable biotinylation reagents.

References

The Pivotal Role of the Disulfide Bond in Biotin-PEG3-SS-azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG3-SS-azide is a versatile chemical probe that integrates a biotin moiety for affinity purification, a PEG3 spacer to enhance solubility and reduce steric hindrance, a terminal azide for bioorthogonal conjugation, and, critically, a cleavable disulfide bond.[1] This disulfide bond is the linchpin of its functionality, enabling the reversible capture and release of target molecules. This technical guide provides an in-depth exploration of the role of the disulfide bond in this compound, complete with experimental protocols and quantitative data to empower researchers in their scientific endeavors.

The Disulfide Bond: A Gateway to Reversible Bioconjugation

The disulfide (-S-S-) bond within the this compound linker is a key feature that allows for the controlled cleavage of the molecule.[1] This functionality is predicated on the redox potential of the disulfide bond, which can be readily reduced by thiol-containing reagents, such as dithiothreitol (DTT), or within the reducing intracellular environment, which has a high concentration of glutathione (GSH).[2][3]

Mechanism of Cleavage

The reduction of the disulfide bond by a reducing agent like DTT is a two-step thiol-disulfide exchange reaction.[3] Initially, one of the thiol groups of the reducing agent attacks one of the sulfur atoms of the disulfide bond, forming a mixed disulfide intermediate. Subsequently, the second thiol group of the reducing agent attacks the remaining sulfur atom, resulting in the cleavage of the disulfide bond and the release of the two now-separate molecules.

Quantitative Data on Disulfide Bond Cleavage

| Reducing Agent | Concentration | Temperature (°C) | Incubation Time | pH | Efficacy | Reference |

| Dithiothreitol (DTT) | 1-10 mM | Room Temperature - 37 | 10-30 min | 7.0-8.0 | High | |

| Dithiothreitol (DTT) | 50-100 mM | 37-56 | 15-60 min | 7.0-8.0 | Very High (for complete reduction) | |

| Glutathione (GSH) | 1-10 mM (intracellular) | 37 | Variable | ~7.4 | High (in vivo) | |

| Tris(2-carboxyethyl)phosphine (TCEP) | 1-20 mM | Room Temperature | 10-60 min | 4.5-7.5 | High |

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound

This protocol outlines the conjugation of this compound to an alkyne-modified protein.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS)

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

DMSO or DMF for dissolving the azide linker

-

Desalting column

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO or DMF.

-

Prepare a 100 mM stock solution of CuSO4 in water.

-

Prepare a 200 mM stock solution of THPTA in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in buffer.

-

Add this compound to the reaction mixture at a 4-10 molar excess over the protein.

-

Prepare the copper catalyst by mixing CuSO4 and THPTA in a 1:2 molar ratio and let it stand for 2-3 minutes.

-

Add the pre-mixed copper catalyst to the reaction tube.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

-

-

Purification:

-

Remove the excess unreacted this compound and copper catalyst using a desalting column.

-

-

Verification:

-

Confirm the biotinylation of the protein using a Western blot with streptavidin-HRP or through mass spectrometry analysis.

-

Protocol 2: Affinity Purification and Cleavage of Biotinylated Proteins

This protocol describes the capture of a biotinylated protein using streptavidin beads and the subsequent release of the protein by cleaving the disulfide bond.

Materials:

-

Biotinylated protein sample

-

Streptavidin-coated magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (Binding/Wash Buffer containing 50-100 mM DTT)

-

Magnetic rack

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin beads and wash them three times with Binding/Wash Buffer.

-

-

Binding:

-

Add the biotinylated protein sample to the washed beads and incubate for 30-60 minutes at room temperature with gentle rotation.

-

-

Washing:

-

Place the tube on a magnetic rack to pellet the beads.

-

Remove the supernatant and wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add the Elution Buffer (containing DTT) to the beads.

-

Incubate for 30-60 minutes at 37°C with gentle shaking to cleave the disulfide bond and release the protein from the beads.

-

-

Sample Collection:

-

Place the tube on the magnetic rack and carefully collect the supernatant containing the eluted protein.

-

-

Analysis:

-

Analyze the eluted protein by SDS-PAGE, Western blot, or mass spectrometry.

-

Visualizing Workflows and Pathways

Affinity Purification and Release Workflow

Caption: Workflow for affinity purification and release of a target protein.

Targeted Drug Delivery and Intracellular Cleavage

The disulfide bond in this compound can be exploited for targeted drug delivery. An antibody-drug conjugate (ADC) can be synthesized where the drug is attached via the cleavable linker. The ADC targets cancer cells, and upon internalization, the high intracellular concentration of glutathione (GSH) cleaves the disulfide bond, releasing the cytotoxic drug.

Caption: Targeted drug delivery and intracellular release via disulfide cleavage.

Conclusion

The disulfide bond is the central functional element of this compound, providing a robust yet reversible linkage that is essential for its applications in affinity purification, proteomics, and drug delivery. Understanding the chemistry of the disulfide bond and the conditions required for its cleavage is paramount for the successful implementation of this powerful research tool. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute experiments with confidence, ultimately advancing our understanding of complex biological systems.

References

An In-Depth Technical Guide to Biotin-PEG3-SS-azide for Click Chemistry

For researchers, scientists, and drug development professionals, Biotin-PEG3-SS-azide has emerged as a versatile and indispensable tool in the realm of bioconjugation and chemical proteomics. This comprehensive guide delves into the core functionalities, applications, and detailed methodologies associated with this reagent, providing a technical roadmap for its effective implementation in laboratory settings.

Introduction to this compound

This compound is a trifunctional molecule meticulously designed for bioorthogonal labeling and affinity purification. Its structure comprises three key components:

-

Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin proteins, forming the basis for robust affinity capture and purification techniques.[1][2]

-

PEG3 Spacer: A short, hydrophilic tri-ethylene glycol spacer that enhances the molecule's solubility in aqueous buffers, reduces steric hindrance, and improves the accessibility of the terminal functional groups.[1][2]

-

Disulfide (SS) Linker: A chemically cleavable bond that can be selectively broken under mild reducing conditions, enabling the controlled release of labeled biomolecules from streptavidin supports.[1]

-

Azide (N3) Group: A reactive handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

This unique combination of functionalities makes this compound an ideal reagent for a wide array of applications, including the labeling of proteins, peptides, nucleic acids, and other biomolecules for subsequent isolation, identification, and analysis. It is particularly valuable in chemical proteomics for the enrichment of low-abundance proteins and the identification of post-translational modifications.

Physicochemical and Handling Properties

A clear understanding of the reagent's properties is crucial for its successful application and for ensuring experimental reproducibility.

| Property | Value | Source |

| Molecular Formula | C27H48N8O7S3 | |

| Molecular Weight | 692.91 g/mol | |

| Purity | ≥95% | |

| Appearance | Oil | |

| Solubility | Soluble in DMSO and DMF | |

| Storage (Dry) | -20°C, protected from light | |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month (in anhydrous DMSO or DMF, protected from light) |

Handling Recommendations:

-

To avoid degradation, it is recommended to prepare fresh solutions of this compound in anhydrous DMSO or DMF immediately before use.

-

Avoid repeated freeze-thaw cycles of stock solutions.

-

When preparing solutions, if precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

Experimental Workflows and Signaling Pathways

This compound is a cornerstone reagent in several complex experimental workflows. The following diagrams, generated using Graphviz, illustrate the logical steps in these processes.

Workflow for biomolecule labeling, affinity capture, and release.

Experimental workflow for EdU-Seq using this compound.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key experimental procedures involving this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for labeling alkyne-modified biomolecules with this compound. Optimization may be required depending on the specific biomolecule and experimental context.

Materials:

-

Alkyne-modified biomolecule

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO or DMF

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Prepare a 50 mM stock solution of CuSO4 in water.

-

Prepare a 50 mM stock solution of TCEP or a 100 mM stock solution of sodium ascorbate in water.

-

Prepare a 1.7 mM stock solution of TBTA in a 1:4 (v/v) mixture of DMSO and tert-butanol, or a 50 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified biomolecule to the desired final concentration in the reaction buffer.

-

Add the this compound stock solution to a final concentration of 25-100 µM.

-

Add the copper-stabilizing ligand (TBTA or THPTA) to a final concentration of 100 µM (for TBTA) or 1.25 mM (for THPTA).

-

Add the reducing agent (TCEP or sodium ascorbate) to a final concentration of 1 mM (for TCEP) or 5 mM (for sodium ascorbate).

-

Initiate the reaction by adding the CuSO4 stock solution to a final concentration of 1 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 1-4 hours at room temperature with gentle agitation. The optimal incubation time may vary and should be determined empirically.

-

-

Reaction Quenching and Purification:

-

Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.

-

Remove excess reagents and purify the biotinylated biomolecule using an appropriate method such as size-exclusion chromatography, dialysis, or protein precipitation.

-

| Reagent | Stock Concentration | Final Concentration |

| This compound | 10 mM in DMSO/DMF | 25 - 100 µM |

| CuSO4 | 50 mM in H2O | 1 mM |

| TCEP | 50 mM in H2O | 1 mM |

| Sodium Ascorbate | 100 mM in H2O | 5 mM |

| TBTA | 1.7 mM in DMSO/t-BuOH | 100 µM |

| THPTA | 50 mM in H2O | 1.25 mM |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC offers a copper-free alternative for click chemistry, which is particularly advantageous for in vivo applications where copper toxicity is a concern. This protocol outlines the general procedure for reacting this compound with a biomolecule modified with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

-

DBCO-modified biomolecule

-

This compound

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO or DMF

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Prepare the DBCO-modified biomolecule in a compatible buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the DBCO-modified biomolecule and this compound in the reaction buffer. A 2-10 fold molar excess of the biotin-azide reagent over the DBCO-modified biomolecule is typically recommended.

-

-

Incubation:

-

Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. Reaction times can vary depending on the specific reactants and their concentrations.

-

-

Purification:

-

Purify the biotinylated biomolecule to remove unreacted this compound using size-exclusion chromatography or dialysis.

-

| Parameter | Recommendation |

| Molar Ratio (Biotin-azide:DBCO-biomolecule) | 2:1 to 10:1 |

| Incubation Time | 2 - 12 hours |

| Incubation Temperature | Room Temperature or 4°C |

Cleavage of the Disulfide Linker

The disulfide bond in this compound can be readily cleaved under mild reducing conditions to release the captured biomolecule.

Materials:

-

Biotinylated biomolecule immobilized on streptavidin beads

-

Reducing Agent: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), or β-mercaptoethanol (BME)

-

Elution Buffer (e.g., PBS or ammonium bicarbonate buffer)

Procedure:

-

Wash the Beads:

-

After affinity capture, wash the streptavidin beads extensively with appropriate buffers to remove non-specifically bound proteins.

-

-

Elution:

-

Resuspend the beads in an elution buffer containing the reducing agent.

-

Incubate the bead suspension with gentle agitation. The incubation time and temperature will depend on the chosen reducing agent.

-

-

Collection of Eluate:

-

Pellet the streptavidin beads by centrifugation.

-

Carefully collect the supernatant containing the released biomolecule.

-

| Reducing Agent | Recommended Concentration | Incubation Conditions |

| DTT | 20 - 50 mM | 30-60 min at 37-56°C |

| TCEP | 10 - 20 mM | 30-60 min at 37°C |

| β-mercaptoethanol | 5 - 10% (v/v) | 30-60 min at room temperature or 37°C |

Applications in Research and Drug Development

The unique properties of this compound have led to its widespread adoption in various research and development areas:

-

Chemical Proteomics: Used for activity-based protein profiling (ABPP) to identify enzyme activities in complex biological samples.

-

Target Identification and Validation: Facilitates the identification of small molecule-protein interactions by capturing and identifying protein targets.

-

Post-Translational Modification (PTM) Analysis: Enables the enrichment and identification of specific PTMs, such as glycosylation or phosphorylation.

-

Drug Delivery Systems: Incorporated into antibody-drug conjugates (ADCs) as a cleavable linker to control drug release at the target site.

-

Nucleic Acid Research: Employed in techniques like EdU-Seq to label and isolate newly synthesized DNA for sequencing and analysis of DNA replication dynamics.

Conclusion

This compound is a powerful and versatile reagent that bridges the worlds of affinity purification and bioorthogonal chemistry. Its well-defined structure, featuring a high-affinity biotin tag, a cleavable disulfide linker, and a click-reactive azide group, provides researchers with a robust tool for a multitude of applications. By following the detailed protocols and understanding the principles outlined in this guide, scientists and drug development professionals can effectively leverage the capabilities of this compound to advance their research and development goals.

References

The PEG3 Spacer in Biotinylation: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the structure, benefits, and applications of the discrete PEG3 spacer in advanced biotinylation strategies.

In the landscape of bioconjugation, the selection of a chemical linker is a critical determinant of the efficacy, stability, and functionality of the resulting molecule. Among the diverse array of available linkers, the polyethylene glycol (PEG) spacer has become a cornerstone technology, valued for its ability to favorably modulate the physicochemical properties of bioconjugates.[1] This technical guide provides a detailed exploration of the role of the short, discrete PEG3 spacer in biotinylation, a fundamental technique in research and drug development.

The PEG3 spacer, composed of three ethylene glycol units, provides a unique combination of hydrophilicity, flexibility, and a defined length.[2] These characteristics make it a versatile tool in a wide range of applications, from routine laboratory assays to the design of sophisticated therapeutics like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] This guide will delve into the quantitative aspects of the PEG3 spacer, provide detailed experimental protocols for its use, and visualize its role in key experimental workflows.

Core Concepts: The Advantages of the PEG3 Spacer

The incorporation of a PEG3 spacer into a biotinylation reagent confers several beneficial properties that can significantly enhance the performance of the resulting biotinylated molecule. These advantages stem from the inherent chemical nature of the polyethylene glycol chain and its defined length.

A primary benefit of the PEG3 spacer is its ability to increase the hydrophilicity of the bioconjugate.[2] Many molecules of interest, such as certain drugs or fluorescent dyes, are hydrophobic, which can lead to aggregation and reduced solubility in aqueous buffers. The PEG3 spacer mitigates this issue, improving the overall water solubility of the labeled molecule and preventing aggregation.

Furthermore, the PEG3 spacer provides a flexible arm of a defined length, which helps to minimize steric hindrance. This is particularly crucial for the high-affinity interaction between biotin and streptavidin (or avidin), which is the foundation of many biotin-based detection and purification systems. The spacer extends the biotin moiety away from the surface of the labeled molecule, allowing it to more readily access the deep binding pocket of streptavidin. This can lead to more efficient capture and detection.

Finally, the discrete and defined length of the PEG3 spacer provides precise spatial control between the biotin and the conjugated molecule. This is of particular importance in applications such as PROTACs, where the linker must optimally orient a target protein and an E3 ligase to facilitate protein degradation. Similarly, in the context of ADCs, the spacer ensures that the cytotoxic payload does not sterically interfere with the antibody's ability to bind to its target antigen.

Quantitative Data Presentation

The decision to use a PEG3 spacer is often driven by the quantitative improvements it brings to a bioconjugation strategy. The following tables summarize key data related to the physicochemical properties of PEG3-containing biotinylation reagents and the impact of PEG spacer length on binding affinity.

| Property | Value | Source(s) |

| Chemical Composition | Three ethylene glycol units | |

| Spacer Arm Length | ~22.9 - 32.6 Å | |

| Molecular Weight (Biotin-PEG3-NHS Ester) | ~544.6 g/mol | |

| Solubility (Biotin-PEG3-NHS Ester) | Soluble in DMSO and water (10 mg/ml) |

| Conjugate | Spacer Length | IC50 (nM) |

| natGa-NOTA-PEG2 -RM26 | 2 PEG Units | 3.1 ± 0.2 |

| natGa-NOTA-PEG3 -RM26 | 3 PEG Units | 3.9 ± 0.3 |

| natGa-NOTA-PEG4 -RM26 | 4 PEG Units | 5.4 ± 0.4 |

| natGa-NOTA-PEG6 -RM26 | 6 PEG Units | 5.8 ± 0.3 |

| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this specific context, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. This highlights that the optimal spacer length can be application-dependent. |

Experimental Protocols

The following are detailed methodologies for the biotinylation of a protein with a PEG3-containing reagent and a subsequent pull-down assay to identify interacting partners.

Protocol 1: Protein Biotinylation using NHS-PEG3-Biotin

This protocol describes the labeling of primary amines (e.g., lysine residues) on a target protein with an N-hydroxysuccinimide (NHS) ester of Biotin-PEG3.

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

NHS-PEG3-Biotin

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and should be avoided.

-

Reagent Preparation: Immediately before use, dissolve the NHS-PEG3-Biotin in DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-PEG3-Biotin solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2 hours on ice, protected from light.

-

Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted biotin reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

Confirmation of Biotinylation: The extent of biotinylation can be assessed using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using streptavidin-HRP.

Protocol 2: Pull-Down Assay with a Biotin-PEG3-Labeled Bait Protein

This protocol provides a general workflow for using a Biotin-PEG3-labeled "bait" protein to capture and identify interacting "prey" proteins from a cell lysate.

Materials:

-

Biotin-PEG3-labeled bait protein (from Protocol 1)

-

Streptavidin-coated magnetic beads or agarose resin

-

Cell lysate containing potential prey proteins in a suitable lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Wash buffer (e.g., lysis buffer with adjusted salt concentration)

-

Elution buffer (e.g., low pH buffer like 0.1 M glycine, pH 2.8, or a buffer containing free biotin)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5) if using a low pH elution buffer

Procedure:

-

Bead Preparation: Resuspend the streptavidin-coated beads and wash them three to four times with the lysis buffer to remove any preservatives.

-

Bait Immobilization: Add the Biotin-PEG3-labeled bait protein to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for the biotin-streptavidin interaction.

-

Washing: Wash the beads with the immobilized bait three to five times with wash buffer to remove any unbound bait protein.

-

Binding of Prey: Add the cell lysate to the beads with the immobilized bait and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

-

Washing: Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using the chosen elution buffer. If using a low pH elution buffer, immediately neutralize the eluate with the neutralization buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody specific to the suspected prey protein. For identification of unknown interacting partners, the eluate can be subjected to mass spectrometry analysis.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate a key experimental workflow and the logical relationships of the PEG3 spacer's advantages.

References

The Multifaceted Role of Biotin-PEG3-SS-azide in Antibody-Drug Conjugate Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and application of Biotin-PEG3-SS-azide as a versatile linker component in the development of Antibody-Drug Conjugates (ADCs). We will delve into its structural components, their respective functions, and provide detailed experimental protocols for its use in ADC synthesis and characterization.

Core Concepts: Deconstructing the this compound Linker

The this compound linker is a sophisticated chemical entity designed to bridge a cytotoxic payload to a monoclonal antibody (mAb). Its multi-component structure imparts several advantageous properties to the resulting ADC, influencing its stability, solubility, and mechanism of action.

Structural Components and Their Functions:

-

Biotin: This small vitamin molecule exhibits an exceptionally high affinity for avidin and streptavidin proteins. This property can be leveraged for various applications, including:

-

Purification: Facilitating the purification of the ADC from unreacted components using affinity chromatography.

-

Pre-targeting Strategies: In a multi-step targeting approach, a biotinylated antibody can be administered first, followed by a streptavidin-conjugated payload.

-

Detection and Imaging: Enabling the detection and visualization of the ADC in vitro and in vivo.

-

-

PEG3 (Polyethylene Glycol, 3 units): The short polyethylene glycol spacer offers several key benefits:

-

Enhanced Solubility: It increases the hydrophilicity of the ADC, which can be crucial when working with hydrophobic payloads, preventing aggregation.[1]

-

Reduced Steric Hindrance: The flexible PEG chain provides spatial separation between the antibody and the payload, minimizing potential interference with antigen binding.

-

Improved Pharmacokinetics: PEGylation can help to reduce immunogenicity and prolong the circulation half-life of the ADC.[1]

-

-

SS (Disulfide Bond): This cleavable linkage is the cornerstone of the linker's controlled-release mechanism.

-

Plasma Stability: The disulfide bond is relatively stable in the bloodstream's oxidizing environment, preventing premature release of the cytotoxic payload and minimizing off-target toxicity.[2]

-

Intracellular Cleavage: Upon internalization into the target cancer cell, the ADC is exposed to a highly reducing environment due to the high concentration of intracellular glutathione (GSH).[][4] This triggers the cleavage of the disulfide bond, releasing the active payload precisely at the site of action.

-

-

Azide (-N3): This functional group is a key component for "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific.

-

Covalent Conjugation: The azide group readily reacts with an alkyne-modified antibody or payload via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage. This allows for precise and robust attachment of the linker-payload moiety to the antibody.

-

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the components and function of disulfide-containing ADC linkers. It is important to note that specific data for this compound is not always available in the public domain, and therefore, data from similar linkers are provided as a reference.

Table 1: Physicochemical Properties of Biotin-PEG3-azide (a related compound)

| Property | Value | Source |

| Molecular Weight | 444.6 g/mol | |

| XLogP3 | 0.5 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 7 | |

| Rotatable Bond Count | 17 |

Table 2: Comparative Stability and Cleavage of Disulfide Linkers

| Parameter | Condition | Typical Value | Source |

| Plasma Stability | Human Plasma (in vitro) | Half-life of ~9 days for maytansine disulfide conjugates. | |

| Intracellular Cleavage | Cytosolic Glutathione (GSH) Concentration | 1-10 mM | |

| Extracellular Glutathione (GSH) Concentration | ~5 µM | ||

| Cleavage Rate | In presence of reducing agents (e.g., DTT, GSH) | Cleavage can be detected within hours. |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of an ADC utilizing the this compound linker.

ADC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing linker (this compound-payload) to an alkyne-modified monoclonal antibody.

Materials:

-

Alkyne-modified monoclonal antibody (in a suitable buffer, e.g., PBS pH 7.4)

-

This compound-payload conjugate

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 100 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

Protocol:

-

Preparation of Reagents:

-

Dissolve the this compound-payload conjugate in DMSO to a desired stock concentration.

-

Prepare fresh sodium ascorbate solution.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified antibody with PBS to the desired final concentration.

-

Add the this compound-payload solution. The molar ratio of linker-payload to antibody typically ranges from 4:1 to 10:1.

-

In a separate tube, prepare the copper catalyst complex by mixing CuSO4 and THPTA in a 1:2 molar ratio. Let it stand for a few minutes.

-

-

Conjugation Reaction:

-

Add the pre-formed Cu(I)/THPTA complex to the antibody/linker-payload mixture. A typical final concentration of the copper complex is around 25 equivalents relative to the azide.

-

Initiate the reaction by adding sodium ascorbate. A typical final concentration is around 40 equivalents relative to the azide.

-

Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting the reaction from light.

-

ADC Purification by Size-Exclusion Chromatography (SEC)

SEC is used to separate the ADC from unreacted linker-payload molecules and other small molecule reagents.

Materials:

-

Crude ADC reaction mixture

-

SEC column (e.g., TSKgel G3000SWxl)

-

SEC mobile phase (e.g., 0.2 M sodium phosphate, 0.2 M potassium chloride, pH 6.5 with 15% (v/v) isopropyl alcohol)

-

HPLC system with a UV detector

Protocol:

-

System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.35 mL/min) until a stable baseline is achieved.

-

Sample Injection: Inject the crude ADC reaction mixture onto the column.

-

Elution and Fraction Collection: Monitor the elution profile at 280 nm. The ADC, being the largest molecule, will elute first. Collect the fractions corresponding to the main ADC peak.

-

Buffer Exchange: The purified ADC can be buffer-exchanged into a suitable formulation buffer using a desalting column or dialysis.

Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the number of conjugated drug-linker moieties, allowing for the determination of the average DAR.

Materials:

-

Purified ADC

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HIC Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM potassium phosphate, pH 7.0)

-

HIC Mobile Phase B: Low salt buffer (e.g., 25 mM potassium phosphate, pH 7.0, with 25% isopropanol)

-

HPLC system with a UV detector

Protocol:

-

System Equilibration: Equilibrate the HIC column with Mobile Phase A.

-

Sample Injection: Inject the purified ADC sample.

-

Gradient Elution: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over a defined period (e.g., 12 minutes) at a constant flow rate (e.g., 0.8 mL/min).

-

Data Analysis:

-

Monitor the chromatogram at 280 nm. Peaks will elute in order of increasing hydrophobicity, corresponding to species with 0, 2, 4, 6, and 8 conjugated drugs (for cysteine-linked ADCs).

-

Integrate the peak areas for each species.

-

Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill target cancer cells.

Materials:

-

Target (antigen-positive) and non-target (antigen-negative) cell lines

-

Complete cell culture medium

-

ADC, unconjugated antibody, and free payload

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

-

Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizing the Process: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.

Caption: Functional components of the this compound linker.

Caption: Workflow for ADC synthesis and characterization.

Caption: Mechanism of action for an ADC with a disulfide linker.

Conclusion

The this compound linker offers a powerful and versatile tool for the construction of sophisticated Antibody-Drug Conjugates. Its modular design allows for enhanced solubility, controlled payload release, and multiple avenues for purification and detection. A thorough understanding of its components and the availability of robust experimental protocols are essential for harnessing its full potential in the development of next-generation targeted cancer therapies. This guide provides a foundational framework for researchers and drug developers to effectively utilize this linker in their ADC programs.

References

The Azide Group: A Lynchpin in Modern Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide functional group has emerged as a cornerstone in the field of bioconjugation, offering a unique combination of stability, small size, and highly selective reactivity.[1] Its bioorthogonal nature—the ability to participate in chemical reactions within a living system without interfering with native biochemical processes—has revolutionized the way scientists label, track, and manipulate biomolecules.[2][3][4] This technical guide provides a comprehensive overview of the core chemistries involving azides, quantitative comparisons of their performance, detailed experimental protocols, and visual representations of key processes to empower researchers in their scientific endeavors.

Core Principles of Azide Reactivity in Bioconjugation

The utility of the azide group stems from its near-complete absence in biological systems, rendering it an ideal chemical handle for specific molecular tagging.[1] Its reactivity is primarily harnessed through three major bioorthogonal reactions: the Staudinger Ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Each of these reactions offers distinct advantages and is suited for different applications, from labeling proteins in complex lysates to tracking dynamic processes in living cells.

Key Bioconjugation Reactions Involving Azides

Staudinger Ligation

The Staudinger ligation, a modification of the classic Staudinger reaction, involves the reaction of an azide with a specifically engineered triarylphosphine. This reaction forms a stable amide bond under mild, aqueous conditions, making it suitable for biological applications.

Mechanism: The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of an aza-ylide intermediate. In the ligation variant, an electrophilic trap (often a methyl ester) positioned ortho to the phosphorus on one of the aryl rings intercepts the aza-ylide, leading to an intramolecular cyclization and subsequent hydrolysis to form the final amide product and a phosphine oxide byproduct. A "traceless" version of this ligation has also been developed, where the phosphine oxide byproduct is not incorporated into the final product.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regiospecific 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by copper(I) ions. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage.

Mechanism: The catalytic cycle begins with the formation of a copper(I)-acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonation, releases the stable triazole product, regenerating the copper(I) catalyst. The use of ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the Cu(I) oxidation state and accelerate the reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the cytotoxicity associated with the copper catalyst in CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, which readily reacts with an azide without the need for a catalyst.

Mechanism: The driving force for SPAAC is the high ring strain of the cyclooctyne. This strain lowers the activation energy of the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures. The reaction is a concerted Huisgen 1,3-dipolar cycloaddition, forming a stable triazole linkage. Various cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), have been developed to enhance reaction kinetics and stability.

Quantitative Comparison of Azide Bioconjugation Reactions

The choice of bioconjugation chemistry often depends on factors such as reaction rate, efficiency, and biocompatibility. The following table summarizes key quantitative data for the three major azide-based ligation reactions.

| Reaction Type | Typical Reactants | Typical Concentration | Reaction Time | Typical Yield | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Staudinger Ligation | Azide, Engineered Phosphine | 1-10 mM | 2-24 hours | Moderate to High | ~0.002 - 0.2 |

| CuAAC | Azide, Terminal Alkyne, Cu(I) Catalyst | 10 µM - 1 mM | 1-4 hours | High to Quantitative | ~1 - 100 |

| SPAAC | Azide, Strained Cyclooctyne (e.g., DBCO, BCN) | 10 µM - 1 mM | Minutes to hours | High to Quantitative | ~0.1 - 1.0 |

Note: Reaction times and yields are highly dependent on the specific reactants, concentrations, and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with an Azide Moiety

This protocol describes a general method for introducing an azide group onto a protein using an N-hydroxysuccinimide (NHS) ester of an azide-containing molecule.

Materials:

-

Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)

-

Azide-NHS ester (e.g., 2-azidoacetic acid NHS ester)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography (SEC) column (e.g., PD-10)

Procedure:

-

Prepare Protein Solution: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.

-

Prepare Azide-NHS Ester Stock Solution: Immediately before use, dissolve the azide-NHS ester in DMSO to a concentration of 10-100 mM.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the azide-NHS ester stock solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

-

Purification: Remove the unreacted azide-NHS ester by passing the reaction mixture through a pre-equilibrated SEC column, eluting with a suitable buffer.

-

Characterization: Characterize the azide-functionalized protein. The degree of labeling can be determined using mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol provides a general procedure for conjugating an azide-modified biomolecule to an alkyne-containing cargo.

Materials:

-

Azide-modified biomolecule (in a suitable buffer)

-

Alkyne-containing cargo molecule

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Ligand stock solution (e.g., 50 mM THPTA in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the azide-modified biomolecule and the alkyne-containing cargo in a suitable buffer.

-

Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used.

-

Add Catalyst: Add the catalyst premix to the reaction mixture containing the azide and alkyne.

-

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state and initiate the cycloaddition.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or LC-MS.

-

Purification: Purify the resulting bioconjugate using an appropriate chromatography method (e.g., SEC) to remove excess reagents and byproducts.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation

This protocol outlines a general procedure for conjugating an azide-modified protein with a DBCO-functionalized molecule.

Materials:

-

Azide-modified protein (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)

-

DBCO-functionalized molecule (e.g., fluorescent dye)

-

Anhydrous DMSO

-

SEC column

Procedure:

-

Prepare Protein Solution: Ensure the azide-modified protein is in a suitable buffer at a concentration of 1-10 mg/mL.

-

Prepare DBCO-Reagent Stock Solution: Dissolve the DBCO-functionalized molecule in DMSO to a stock concentration of 10-20 mM.

-

Ligation Reaction: Add the DBCO-reagent stock solution to the protein solution to achieve a 2- to 4-fold molar excess of the DBCO reagent over the protein.

-

Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

-

Purification: Purify the bioconjugate using an SEC column to remove excess unreacted DBCO-reagent.

Applications in Drug Development and Research

The versatility of azide chemistry has made it an indispensable tool in drug discovery and development. Key applications include:

-

Antibody-Drug Conjugates (ADCs): Click chemistry is widely used for the site-specific conjugation of potent cytotoxic drugs to antibodies, creating highly targeted cancer therapies.

-

Peptide and Protein Modification: Azides enable the precise attachment of various moieties, such as polyethylene glycol (PEG) to improve pharmacokinetics, or fluorescent probes for imaging and tracking.

-

Drug Discovery: The CuAAC reaction is instrumental in generating large libraries of diverse compounds for high-throughput screening to identify novel drug candidates.

-

In Vivo Imaging: The biocompatibility of SPAAC allows for the labeling and visualization of biomolecules in living cells and organisms, providing insights into dynamic biological processes.

Conclusion

The azide group's unique reactivity profile has firmly established it as a critical component of the bioconjugation toolkit. The development of the Staudinger ligation, CuAAC, and SPAAC has provided researchers with a powerful and versatile set of methods for the precise and efficient modification of biomolecules. By understanding the core principles, quantitative performance, and experimental protocols associated with these reactions, scientists and drug development professionals can continue to push the boundaries of chemical biology, diagnostics, and therapeutics.

References

An In-depth Technical Guide to the Principles and Applications of Biotin-PEG3-SS-azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG3-SS-azide, a versatile chemical tool with broad applications in life sciences and drug development. We will delve into its core principles, detailed experimental protocols, and quantitative data to facilitate its effective use in your research.

Core Principles of this compound

This compound is a multi-functional molecule designed for specific, controlled, and reversible labeling of biomolecules. Its utility stems from the unique properties of its four key components: a biotin moiety, a polyethylene glycol (PEG) spacer, a cleavable disulfide bond, and a terminal azide group.[1][2][3]

Biotin: This vitamin exhibits an extraordinarily high and specific affinity for avidin and streptavidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal handle for the highly efficient capture and purification of labeled molecules.[2][3]

PEG3 Spacer: The short, hydrophilic tri-ethylene glycol spacer enhances the solubility of the entire molecule in aqueous buffers, a crucial feature for biological experiments. It also acts as a flexible linker, reducing steric hindrance and improving the accessibility of the terminal functional groups for reaction.

Cleavable Disulfide (SS) Bond: The disulfide bond within the linker is stable under general experimental conditions but can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This cleavable feature allows for the gentle and efficient release of the captured biomolecule from the biotin-streptavidin complex, a significant advantage for downstream applications like mass spectrometry.

Azide (N3) Group: The terminal azide is a key functional group for "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient. The azide group can react with alkyne-containing molecules through two primary pathways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC) with cyclooctyne derivatives like DBCO or BCN.

Chemical Structure

Caption: Functional components of this compound.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C27H48N8O7S3 | |

| Molecular Weight | 692.91 g/mol | |

| Purity | ≥95% | |

| Solubility | Soluble in DMSO and DMF | |

| Storage | Store at -20°C, protected from light |

Disulfide Bond Cleavage Efficiency

| Reducing Agent | Concentration | Incubation Time | Temperature | Cleavage Efficiency | Reference |

| Dithiothreitol (DTT) | 50 mM | 30 minutes | Room Temperature | High | |

| Tris(2-carboxyethyl)phosphine (TCEP) | 20-50 mM | 1 hour | 37°C | ~99.5% | |

| 2-Mercaptoethanol (β-ME) | 10 mM | Not specified | Not specified | Effective |

Note: The cleavage efficiency can vary depending on the specific biomolecule and the reaction conditions.

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted from a method used for chemical proteomics. It describes the labeling of an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein sample

-

This compound (10 mM stock in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) (100 mM stock in water)

-

Tris(benzyltriazolylmethyl)amine (TBTA) (1.7 mM in 1:4 v/v DMSO:t-butanol)

-

Copper(II) sulfate (CuSO4) (50 mM stock in water)

-

Lysis buffer (e.g., 20 mM HEPES, pH 7.5, 1% NP-40, 0.2% SDS)

Procedure:

-

To 100 µg of protein in 19 µL of lysis buffer, add the following reagents to create a master mix:

-

0.2 µL of this compound (final concentration: 100 µM)

-

0.2 µL of TCEP (final concentration: 1 mM)

-

0.125 µL of TBTA (final concentration: 10 µM)

-

-

Gently vortex the sample.

-

Initiate the reaction by adding 0.4 µL of CuSO4 (final concentration: 1 mM).

-

Incubate the reaction for 1.5 hours at room temperature with gentle shaking.

-

Proceed with downstream applications such as protein precipitation or affinity purification.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the reaction of this compound with a DBCO-labeled biomolecule. The protocol is based on general guidelines for SPAAC reactions.

Materials:

-

DBCO-labeled biomolecule

-

This compound

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare the DBCO-labeled biomolecule and this compound in the reaction buffer.

-

Add 1.5 to 3 molar equivalents of this compound to 1 molar equivalent of the DBCO-labeled biomolecule.

-

Incubate the reaction for 2 to 12 hours at room temperature or overnight at 4°C. The reaction time may need optimization depending on the specific reactants.

-

The reaction mixture is now ready for purification or direct use in downstream applications.

Affinity Purification of Biotinylated Proteins

This protocol outlines the capture of biotinylated proteins using streptavidin-coated magnetic beads.

Materials:

-

Biotinylated protein sample

-

Streptavidin-coated magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (Binding/Wash Buffer containing 50 mM DTT or 20 mM TCEP)

Procedure:

-

Equilibrate the streptavidin beads by washing them three times with the Binding/Wash Buffer.

-

Incubate the biotinylated protein sample with the equilibrated beads for 1 hour at room temperature with gentle rotation.

-

Wash the beads three times with the Binding/Wash Buffer to remove non-specifically bound proteins.

-

To elute the captured proteins, incubate the beads with the Elution Buffer for 30-60 minutes at room temperature.

-

Separate the beads using a magnetic stand and collect the supernatant containing the eluted proteins.

Mandatory Visualizations

General Workflow for Chemical Proteomics

This diagram illustrates a typical workflow for identifying protein targets using a clickable probe and this compound.

Caption: Chemical proteomics workflow using this compound.

Signaling Pathway Example: Targeted Protein Degradation

This compound can be used to study protein-protein interactions within signaling pathways, such as in the context of PROTACs (Proteolysis Targeting Chimeras). A PROTAC can be synthesized with an alkyne handle, allowing for its biotinylation and subsequent pulldown of the ternary complex (Target Protein - PROTAC - E3 Ligase).

Caption: PROTAC signaling pathway for targeted protein degradation.

Experimental Workflow: Cell Surface Protein Labeling

This diagram outlines the steps for labeling and identifying cell surface proteins.

Caption: Workflow for cell surface protein identification.

References

Unveiling the Properties and Applications of Biotin-PEG3-SS-azide: A Technical Guide

For researchers, scientists, and professionals in drug development, the strategic application of bifunctional crosslinkers is paramount for advancing molecular biology techniques, diagnostics, and therapeutic design. Among these critical reagents is Biotin-PEG3-SS-azide, a versatile molecule designed for targeted biotinylation and subsequent detection or purification. This in-depth technical guide provides core information on its molecular characteristics, a detailed protocol for its application in protein labeling, and a visual representation of the experimental workflow.

Core Molecular Attributes

This compound is a multi-functional molecule that integrates a biotin moiety for strong affinity to streptavidin, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, a cleavable disulfide bond for subsequent release of the labeled molecule, and a terminal azide group for covalent conjugation via "click chemistry."[1] The precise molecular weight and formula are essential for accurate experimental calculations.

| Property | Value | Source |

| Molecular Formula | C27H48N8O7S3 | [2][3] |

| Molecular Weight | 692.91 g/mol | [2] |

Experimental Protocol: Biotinylation of Alkyne-Modified Proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the biotinylation of a protein containing a terminal alkyne group using this compound through a copper(I)-catalyzed click reaction. This method is widely employed for its high efficiency and specificity.[2]

Materials:

-

Alkyne-modified protein of interest

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar copper-chelating ligand

-

Sodium ascorbate

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Dimethyl sulfoxide (DMSO) for dissolving reagents

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Reagent Preparation:

-

This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Copper(II) Sulfate Stock Solution: Prepare a 50 mM stock solution in deionized water.

-

Ligand (THPTA) Stock Solution: Prepare a 50 mM stock solution in deionized water.

-

Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh for each experiment.

-

Catalyst Premix: Immediately before use, prepare a premix of the copper catalyst by combining the copper(II) sulfate and ligand stock solutions. For a typical reaction, a 5:1 ligand to copper ratio is recommended to protect the protein from oxidative damage.

Protein Labeling Procedure:

-

Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Add the this compound stock solution to the protein solution. The final concentration of the biotin-azide reagent should be in molar excess (typically 2 to 10-fold) to the protein.

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM. This will reduce Cu(II) to the active Cu(I) state.

-

Initiate the click reaction by adding the copper/ligand premix to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer incubation times if the protein is sensitive to room temperature.

-

Once the reaction is complete, the excess reagents and byproducts must be removed. This can be achieved through dialysis against a suitable buffer, or by using size-exclusion chromatography.

-

The biotinylated protein is now ready for downstream applications such as affinity purification with streptavidin-coated beads, or detection via streptavidin-conjugated enzymes or fluorophores.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling an alkyne-modified protein with this compound.

Caption: Workflow for protein biotinylation using CuAAC.

This guide provides a foundational understanding of this compound and a practical framework for its application. For specific applications, optimization of reaction conditions may be necessary to achieve the desired labeling efficiency and preserve protein function.

References

An In-depth Technical Guide to the Solubility Profile of Biotin-PEG3-SS-azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG3-SS-azide, a versatile heterobifunctional linker used extensively in bioconjugation, drug delivery, and diagnostic applications. Due to the specialized nature of this reagent, this document combines data from supplier specifications with predictions based on the physicochemical properties of its constituent moieties to offer a thorough profile. We also provide detailed experimental protocols for researchers to determine solubility in their specific systems.

Core Concepts and Molecular Structure

This compound is a linker designed with distinct functional domains:

-

Biotin: A high-affinity ligand for streptavidin and avidin, enabling robust capture and detection.

-

PEG3 (Polyethylene Glycol) Spacer: A short, hydrophilic linker that enhances aqueous solubility, reduces steric hindrance, and improves the accessibility of the terminal functional groups.[1][2][3]

-

Disulfide (SS) Bond: A cleavable linker that can be reduced under mild conditions, allowing for the controlled release of the conjugated molecule.[1]

-

Azide (-N₃) Group: A highly versatile chemical handle for bioorthogonal "click chemistry" reactions, particularly Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]

The interplay of these components dictates the molecule's overall solubility and utility. The inherent low aqueous solubility of the biotin moiety is counteracted by the hydrophilic PEG spacer.

Solubility Profile

Direct quantitative solubility data for this compound in aqueous buffers is not widely published. However, a reliable profile can be constructed from supplier data for organic solvents and by analyzing its components and similar molecules. The PEG3 linker is explicitly included to improve the reagent's behavior in aqueous media compared to non-PEGylated linkers.

Table 1: Quantitative and Qualitative Solubility Data

| Solvent | Type | Reported Solubility | Remarks & Citation |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL (144.32 mM) | Requires sonication for complete dissolution. Use of fresh, anhydrous DMSO is critical as hygroscopic DMSO negatively impacts solubility. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Recommended as a solvent for fresh solutions. Quantitative limit not specified. |

| Aqueous Buffers (e.g., PBS) | Aqueous | Moderately Soluble / Sparingly Soluble | The PEG3 linker enhances aqueous solubility. For a similar, non-PEGylated molecule (Biotin-azide), solubility is ~0.5 mg/mL in a 1:1 DMSO:PBS solution. It is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer of choice. |

| Water | Aqueous | Moderately Soluble | The PEG component makes it miscible with water to a degree. However, the low solubility of biotin (0.22 mg/mL) is a limiting factor. |

| Ethanol / Alcohols | Polar Protic | Predicted to be Soluble | Biotin itself is soluble in alcohol (~0.8 mg/mL), and PEGs are soluble in most polar organic solvents. |

| Nonpolar Solvents (e.g., Hexane) | Nonpolar | Insoluble | Both biotin and PEG are insoluble in nonpolar hydrocarbon solvents. |

Experimental Protocol: Determining Equilibrium Solubility (Shake-Flask Method)

To obtain precise solubility data in a specific buffer system, the shake-flask method is the gold standard. This protocol outlines the necessary steps for accurate determination.

3.1 Materials and Equipment

-

This compound

-

Chosen solvent (e.g., PBS pH 7.4, cell culture media)

-

Analytical balance

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or rotator

-

Benchtop centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

-

Volumetric flasks and pipettes

3.2 Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid remains visible after the equilibration period. For example, start with 2-5 mg of solid in 1 mL of the chosen solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-